molecular formula C23H30BNO4 B578723 Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1256360-23-2

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B578723
CAS No.: 1256360-23-2
M. Wt: 395.306
InChI Key: CKYYIBJOEDMKPO-UHFFFAOYSA-N
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Description

“Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” is an organic compound . It is a white solid and is stable at room temperature .


Synthesis Analysis

This compound can be synthesized through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be synthesized through hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular formula of this compound is C20H22BNO7 . The molecular weight is 399.2 .


Chemical Reactions Analysis

This compound can be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane . It can also be used in the preparation of bromodifluoromethylthiolated arenes, applicable in the radiosynthesis of [18F]ArylSCF3 compounds .


Physical and Chemical Properties Analysis

The density of this compound is 1.25±0.1 g/cm3 (Predicted) . The boiling point is 542.8±50.0 °C (Predicted) .

Scientific Research Applications

Synthesis and Structural Analysis

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound with potential applications in various fields of scientific research. Studies have explored its synthesis, crystal structure, and properties through different analytical methods. For instance, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates similar to the compound , achieved via a three-step substitution reaction. The structural confirmation was done using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction was used for crystallographic analyses, and density functional theory (DFT) calculations provided insights into molecular structures and physicochemical properties. This methodological approach suggests that the compound could serve as an intermediate or a reagent in organic synthesis, particularly in the creation of complex molecular structures or in studies requiring precise molecular engineering (Huang et al., 2021).

Applications in Boron Chemistry

Research by Morrison et al. (2010) on boronated phosphonium salts, incorporating elements similar to the compound , sheds light on the versatility of boron-containing compounds in medicinal chemistry and materials science. These compounds demonstrated potential in in vitro cytotoxicity studies and cellular uptake, indicating their applicability in drug delivery systems and possibly in the development of boron neutron capture therapy (BNCT) agents for cancer treatment (Morrison et al., 2010).

Advanced Material Development

Takagi and Yamakawa (2013) investigated the Pd-catalyzed borylation of arylbromides, a process relevant to the synthesis of compounds like this compound. Such reactions are fundamental in developing new materials, particularly in creating polymers and luminescent materials with tailored properties for electronics, photonics, and related fields (Takagi & Yamakawa, 2013).

Safety and Hazards

This compound may be irritating to the skin, eyes, and respiratory tract. Avoid contact and inhalation . During storage and handling, avoid contact with oxidizers and strong acids to prevent dangerous reactions . If accidental exposure or inhalation causes discomfort, seek medical help immediately .

Mechanism of Action

Target of Action

The primary target of Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, also known as 4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester, is the carbon-carbon bond formation in organic compounds. This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound acts as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides . The compound donates its organoboron group to the palladium catalyst, which then forms a new carbon-carbon bond with the organic halide .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical synthesis pathways. It enables the formation of complex organic compounds from simpler ones, thus affecting the synthesis pathways of various biologically active compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction requires a palladium catalyst and a base . The reaction is typically performed in an inert atmosphere to prevent oxidation . The compound is also sensitive to moisture , so it must be stored in dry conditions. Temperature can also affect the reaction rate and the stability of the compound .

Properties

IUPAC Name

benzyl N-propan-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BNO4/c1-17(2)25(21(26)27-16-18-10-8-7-9-11-18)20-14-12-19(13-15-20)24-28-22(3,4)23(5,6)29-24/h7-15,17H,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYYIBJOEDMKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C(C)C)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682341
Record name Benzyl propan-2-yl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-23-2
Record name Benzyl propan-2-yl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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